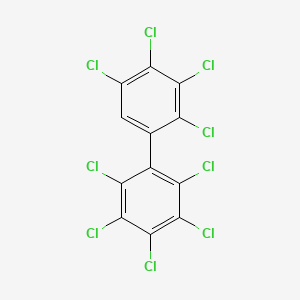

2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIMDKGRGPNPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865989 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40186-72-9, 53742-07-7 | |

| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40186-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053742077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5',6-NONACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G2D1WHWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

PCBs are found in virtually all environmental media, including air, water, soil, and sediment, with their distribution patterns influenced by their physicochemical properties. dren.milresearchgate.net As a highly chlorinated congener, 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl has low volatility and high hydrophobicity, which dictates its environmental fate. ntnu.noresearchgate.net Biphenyls with eight to nine chlorine atoms, such as PCB 206, tend to remain close to their original sources of contamination. dren.mil

Globally, PCB concentrations in soil vary by region, with average background concentrations reported as 7,500 pg/g dry weight in Europe, 4,300 pg/g in North America, and lower concentrations in Asia, Africa, and Australia. nih.gov In a study of soils from the Yellow River Delta in China, total PCB concentrations ranged from 5.6 to 56.6 μg/kg. frontiersin.org While these studies provide a general overview, specific concentration data for PCB 206 across a wide range of global soils is limited. In agricultural soils, long-term application of organic waste has been studied as a source of PCBs, with one study estimating that by 2050, the PCB content would remain below 5 ng/g, a level considered a background value for sites far from pollution sources. nih.gov

In the Great Lakes region, a historical hotspot for PCB contamination, a 2023 study of sediment cores from Lakes Michigan, Huron, Erie, and Ontario identified PCB 206 as one of the congeners analyzed. researchgate.net This indicates its presence in the sediments of this significant freshwater ecosystem.

Table 1: Reported Concentrations of Polychlorinated Biphenyls in Various Environmental Media

| Environmental Compartment | Region/Study Area | Reported Concentration Range for Total PCBs | Specific Data for PCB 206 |

| Soil | Europe (background) | 47 - 97,000 pg/g dw | Data not available |

| Soil | North America (background) | 110 - 25,000 pg/g dw | Data not available |

| Soil | Yellow River Delta, China | 5.6 - 56.6 µg/kg dw | Data not available |

| Soil | Hong Kong | 0.07 - 9.87 µg/kg | Data not available |

| Sediment | Great Lakes, USA | Not specified | Analyzed, specific concentration not provided in abstract researchgate.net |

| Atmosphere | Arctic | < 5 - 30 pg/m³ | Data not available |

| Atmosphere | Chicago, USA | 75 - 5,500 pg/m³ | Data not available |

Note: "Data not available" indicates that while total PCB concentrations were reported, specific values for PCB 206 were not provided in the cited sources.

Atmospheric transport is a primary mechanism for the global dispersion of PCBs. dren.mil However, the extent of transport is highly dependent on the degree of chlorination. ntnu.noresearchgate.net Less chlorinated PCBs are more volatile and can undergo long-range atmospheric transport, leading to their presence in remote regions like the Arctic. researchgate.netcopernicus.org In contrast, highly chlorinated congeners like this compound are less volatile and tend to be associated with particulate matter. researchgate.net This leads to shorter transport distances and deposition closer to source areas. researchgate.net

In aquatic environments, the high hydrophobicity of this compound leads to its strong partitioning from the water column to sediments. mit.edu The sediment-water partition coefficient (Kd) is a key parameter used to describe this distribution. ca.govepa.govttu.edu The organic carbon-normalized partition coefficient (Koc) is often used to account for the varying organic content of sediments. epa.gov

A study of PCB congeners in sediment pore water from the Indiana Harbor and Ship Canal measured a wide range of Kd values for 93 different PCBs. nih.gov While specific values for PCB 206 were not reported in the abstract, the study found a strong correlation between the measured log Kd and the log octanol-water partition coefficient (log Kow), with an R² of 0.86. nih.gov Given the high log Kow of PCB 206 (estimated to be around 8.2), it is expected to have a very high Kd value, indicating a strong affinity for sediment.

The partitioning behavior of PCBs can be complex, and the presence of non-settling microparticles or organic macromolecules in the water phase can affect the measurement of partition coefficients. mit.edu

PCBs are known to accumulate in terrestrial soils, primarily through atmospheric deposition. copernicus.org For highly chlorinated PCBs like this compound, the dominant pathway for plant contamination is generally considered to be the deposition of airborne particles onto the plant surfaces, rather than uptake from the soil through the roots and subsequent translocation to the shoots. nih.govclu-in.org

Studies on various plant species have shown that while PCBs can be taken up by roots, the translocation to aerial parts is limited, especially for congeners with higher chlorine content. nih.govnih.gov The root concentration factors for PCBs have been found to increase with the degree of chlorination, reflecting greater sorption to root tissues. nih.gov However, specific studies on the uptake and translocation of this compound in plants are lacking. Research on eucalyptus leaves and pine needles at an e-waste site in southern China showed high concentrations of various PCBs, indicating the potential for atmospheric deposition to be a significant route of contamination for vegetation in polluted areas. core.ac.uk

Bioaccumulation and Biomagnification of this compound in Ecological Food Webs

One of the most significant environmental concerns with PCBs is their ability to bioaccumulate in organisms and biomagnify through food webs. ca.gov Bioaccumulation refers to the net uptake of a chemical from all exposure routes, while biomagnification is the process by which the concentration of a substance increases at successively higher levels in a food chain. ca.gov

The transfer of PCBs from lower to higher trophic levels is a well-documented phenomenon. nih.govcwejournal.orgresearchgate.net The Trophic Magnification Factor (TMF) is a key metric used to quantify the biomagnification potential of a chemical in a food web. nih.govnih.govclu-in.orgresearchgate.netnih.gov A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.gov

A global synthesis of over 1500 TMFs for various organic chemicals found that the highest TMFs were for compounds that are slowly metabolized and have a log Kow between 6 and 8. usgs.gov As a highly chlorinated and persistent compound with a high log Kow, this compound is expected to have a significant potential for trophic magnification. A study at the Lake Hartwell Superfund site that measured 127 PCB congeners found that TMFs ranged from 1.5 to 6.6 and increased strongly with log Kow. nih.gov While this study provides strong evidence for the biomagnification of PCBs, specific TMF values for PCB 206 were not reported.

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. researchgate.netnih.govcopernicus.orgnih.gov It is a critical parameter in assessing the environmental risk of chemicals. copernicus.orgnih.gov For hydrophobic compounds like PCBs, the BCF is generally high. clu-in.orgcwejournal.org

Table 2: Bioaccumulation and Biomagnification Parameters for this compound and Related Compounds

| Parameter | Value/Finding | Species/System | Source |

| Log Octanol-Water Partition Coefficient (Log Kow) | ~8.2 | - | nih.gov |

| Trophic Magnification Factor (TMF) | Expected to be >1 due to high Log Kow and persistence. Specific value for PCB 206 not found. | General aquatic food webs | usgs.govnih.gov |

| Bioconcentration Factor (BCF) | Expected to be high. Specific value for PCB 206 not found. | Aquatic organisms | clu-in.orgcwejournal.org |

| Biota-Sediment Accumulation Factor (BSAF) | Ranged from <0.1 to 18 for various PCBs. | Lake trout in Lake Michigan | nih.gov |

Environmental Persistence and Long-Range Transport Potential of the Nonachlorobiphenyl Congener

This compound, also known as PCB 206, is a member of the polychlorinated biphenyl (B1667301) (PCB) group of synthetic organic chemicals. As a highly chlorinated congener, its chemical structure and physicochemical properties contribute significantly to its high persistence in the environment and its potential for long-range transport.

The environmental behavior of PCBs is largely dictated by the number and position of chlorine atoms on the biphenyl rings. nih.gov Highly chlorinated PCBs, including nonachlorobiphenyls, are characterized by their low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), leading to strong adsorption to soil, sediments, and organic matter. cdc.govnih.gov These properties make them resistant to degradation and facilitate their accumulation in the environment.

Environmental Persistence

The persistence of a chemical is its ability to resist degradation in various environmental compartments. This compound is exceptionally resistant to environmental degradation through biotic and abiotic processes.

Biotic Degradation: In general, the more chlorinated a PCB congener is, the more resistant it is to microbial degradation. nih.gov Studies have shown that less chlorinated PCBs can be aerobically biodegraded by some microorganisms, but the degradation rate decreases significantly with an increasing number of chlorine substitutes. For highly chlorinated congeners like PCB 206, biodegradation is extremely slow to negligible. For instance, research on the degradation of different PCB congeners by the white rot fungus Phanerochaete chrysosporium showed extensive degradation of a dichlorobiphenyl, but negligible mineralization of a hexachlorobiphenyl, indicating the recalcitrance of more chlorinated forms. nih.gov Anaerobic dechlorination in sediments can occur, but it is a slow process, and the degradation of highly chlorinated congeners is often incomplete.

Abiotic Degradation: Abiotic degradation processes for PCBs include photolysis, volatilization, and hydrolysis. While photolysis can break down some PCBs, the extent of this process for highly chlorinated congeners in soil and sediment is limited. Due to their strong binding to particulate matter, they are less available for direct photodegradation. cdc.gov The half-life of PCBs in riverine sediments has been calculated to be approximately 9.5 years, while some estimates for sediment half-lives are as high as 10^10 years, underscoring their extreme persistence. cdc.govepa.gov In the atmosphere, PCBs can be degraded by hydroxyl radicals, but even there, the estimated atmospheric half-lives for PCBs can range from years to several years. cdc.gov

The persistence of PCBs has led to their continued presence in the environment long after their production was banned in many countries. nih.govepa.gov They are considered persistent organic pollutants (POPs) under international agreements like the Stockholm Convention. nih.gov

Long-Range Transport Potential

Despite its low volatility, this compound has a significant potential for long-range environmental transport, primarily through the atmosphere. copernicus.orgresearchgate.net This transport occurs through a process of volatilization, atmospheric transport, and deposition, often referred to as the "grasshopper effect." copernicus.org

PCBs are released into the atmosphere from various sources, including volatilization from contaminated soils and water bodies, and from the burning of biomass where they have been deposited. cdc.govcopernicus.org In the atmosphere, they exist in both the vapor phase and adsorbed to aerosol particles. cdc.gov While less chlorinated PCBs are more volatile, highly chlorinated congeners like PCB 206 are more likely to be associated with particulate matter. cdc.govnih.gov This association allows them to be transported over vast distances by wind currents.

Evidence for the long-range transport of PCBs is found in their detection in remote regions such as the Arctic, far from any significant industrial sources. nih.govepa.govcopernicus.org Studies have shown that biomass burning in agricultural and boreal forest regions can release stored PCBs into the atmosphere, which are then transported to remote areas like the Arctic. copernicus.org Furthermore, ocean currents can also contribute to the northward migration of PCBs. nih.gov

The Henry's Law Constant (HLC) is a key parameter that describes the partitioning of a chemical between air and water and is an indicator of its potential for volatilization and atmospheric transport. A lower HLC value suggests a greater tendency to partition into the aqueous phase. The table below presents various reported values for the Henry's Law Constant for this compound.

Henry's Law Constant for this compound

| Henry's Law Constant (Hcp) [mol/(m³·Pa)] | Reference | Type |

|---|---|---|

| 2.1×10-3 | Paasivirta and Sinkkonen (2009) | V |

| 1.2×10-2 | Mackay et al. (1992a) | V |

| 3.6×10-2 | Burkhard et al. (1985) | V |

| 1.1×10-2 | Bhangare et al. (2019) | Q |

| 1.1×10-1 | Dunnivant et al. (1992) | Q |

The combination of high persistence and the ability to undergo long-range transport means that this compound can be distributed globally, leading to contamination of ecosystems far from its original points of release.

Physicochemical Properties of this compound (PCB 206)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12HCl9 | PubChem nih.gov |

| Molecular Weight | 464.2 g/mol | PubChem nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 8.8 | PubChem nih.gov |

Analytical Methodologies for 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl

Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices

Sample preparation is a critical preliminary step in the analysis of 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, as analytical instruments are often not responsive to analytes in their raw form and matrix interferences can distort results. mksu.ac.ke The process involves the extraction and pre-concentration of the target analyte, followed by cleanup procedures to remove interfering compounds. mksu.ac.ke This is particularly important for a persistent and bioaccumulative compound like PCB 206, which is often found at trace levels in matrices rich in lipids and other potential interferences. mksu.ac.kecdc.gov

Extraction Methods (e.g., Solid-Phase Extraction, Accelerated Solvent Extraction)

The extraction of this compound from various sample matrices requires robust and efficient methods to ensure accurate measurement. thermofisher.com Traditional techniques like Soxhlet extraction, while effective, are often labor-intensive and consume large volumes of organic solvents. cdc.govthermofisher.com Modern methods have been developed to improve efficiency, reduce solvent consumption, and enhance reproducibility.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for solid and semi-solid samples like soil, sediment, and tissue. thermofisher.comthermofisher.com ASE utilizes elevated temperatures and pressures to increase the solvating power of solvents, decrease their viscosity, and disrupt solute-matrix interactions, leading to faster and more complete extractions. thermofisher.com This method significantly reduces extraction times and solvent usage compared to traditional methods. thermofisher.comthermofisher.com For instance, an ASE method can extract PCBs from soil in approximately 20 minutes using only 40 mL of solvent, with recoveries for various congeners often ranging between 71% and 104%. thermofisher.comresearchgate.net The technique is accepted under U.S. EPA Method 3545A for the extraction of PCBs. thermofisher.com

Solid-Phase Extraction (SPE) is a versatile and widely used method, particularly for aqueous samples, that has largely replaced conventional liquid-liquid extraction (LLE). mksu.ac.kelu.se SPE involves passing a liquid sample through a cartridge containing a solid adsorbent material that retains the analyte. nih.gov The analyte is then eluted with a small volume of a suitable solvent. nih.gov This technique is valued for its efficiency, reduced solvent use, and ability to handle a variety of sample matrices. lu.senih.gov The selection of the appropriate sorbent material, such as basic alumina (B75360) or magnesium oxide microspheres, is critical for achieving high recovery and effective purification. nih.gov

| Extraction Method | Typical Matrix | Key Advantages | Typical Solvent(s) | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue | Fast, automated, low solvent consumption, high efficiency. | Hexane (B92381)/Methylene chloride, Dichloromethane | thermofisher.comthermofisher.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Water, Liquid Extracts | Reduced solvent use compared to LLE, high selectivity, can be automated. | Hexane, Dichloromethane, Ethyl Acetate/Benzene | mksu.ac.kelu.senih.gov |

| Soxhlet Extraction | Soil, Sediment, Solids | Established, robust method. | Hexane | cdc.govthermofisher.com |

Clean-up Procedures for Interference Removal

Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and detection. cdc.gov For complex samples such as fatty tissues or sediments, these interferences can be significant. nih.govgcms.cz

A common and robust "brute force" cleanup method involves a sulfuric acid treatment . epa.gov Concentrated sulfuric acid is used to decompose many potentially interfering organic compounds, while the chemically inert PCB congeners, including this compound, remain intact. gcms.czepa.gov The hexane extract is shaken with sulfuric acid, and the organic layer containing the PCBs is then separated for analysis. gcms.cz For some applications, a sequential sulfuric acid/potassium permanganate (B83412) cleanup may be employed for even more rigorous purification. epa.gov

Adsorbent column chromatography is another essential cleanup technique. cdc.gov Extracted samples are passed through columns packed with materials like Florisil, silica (B1680970) gel, or activated carbon. nih.govepa.gov These adsorbents retain interfering substances, such as lipids and pigments, allowing the PCBs to pass through and be collected. nih.govgcms.cz For example, Florisil is effective for cleaning up extracts before analysis. cdc.govupb.ro In some advanced methods, the cleanup step is integrated directly into the extraction process. nih.gov In-situ or in-cell cleanup during Pressurized Liquid Extraction (PLE) can be achieved by placing an adsorbent like Florisil or silica gel in the bottom of the extraction cell, which retains lipids while the PCBs are extracted. nih.gov

High-Resolution Separation and Detection Techniques for this compound

The accurate analysis of this compound is challenging due to the existence of 209 different PCB congeners, many of which are isomers with identical molecular weights. mdpi.commmu.ac.uk Therefore, high-resolution analytical techniques are required to separate this specific congener from others and to identify and quantify it with confidence.

Gas Chromatography (GC) Coupled Systems for Congener Separation

Gas chromatography (GC) is the cornerstone technique for separating complex mixtures of PCB congeners. thermofisher.comresearchgate.net The method involves injecting the cleaned-up sample extract into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin capillary column. upb.ro Separation occurs based on the differential partitioning of congeners between the mobile phase and a stationary phase coated on the inside of the column. sigmaaldrich.com

For highly complex mixtures of PCBs, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional single-column GC. sigmaaldrich.com This technique uses two different columns with distinct separation mechanisms, providing a much higher peak capacity and allowing for the resolution of closely eluting congeners that would otherwise co-elute. sigmaaldrich.com The selection of the first- and second-dimension columns and the optimization of the temperature program are critical for achieving the desired separation of toxic non- and mono-ortho-substituted congeners from other PCBs. sigmaaldrich.com

| Technique | Description | Advantage for PCB 206 Analysis | Reference |

|---|---|---|---|

| Capillary GC | Uses a narrow-bore fused-silica capillary column for separation. | Provides good resolution for many PCB congeners; standard method. | epa.govupb.ro |

| Comprehensive 2D GC (GCxGC) | Employs two columns with different stationary phases for enhanced separation. | Superior resolving power for separating co-eluting congeners in complex mixtures. | sigmaaldrich.com |

High-Resolution Mass Spectrometry (HRMS) for Isomer-Specific Identification and Quantification

While GC separates the congeners, a detector is needed for their identification and quantification. Mass spectrometry (MS) is the premier detection method for this purpose. researchgate.net When coupled with GC, the system (GC-MS) separates compounds chromatographically before they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. thermofisher.comupb.ro

High-Resolution Mass Spectrometry (HRMS) is essential for distinguishing between different PCB isomers (congeners with the same number of chlorine atoms but at different positions). mdpi.com Since isomers have the same integer mass, low-resolution MS cannot tell them apart. mdpi.com HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of the target analyte. mdpi.com

For applications requiring maximum selectivity and sensitivity, such as the analysis of trace levels of dioxin-like PCBs in complex matrices, gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique provides excellent purification performance for removing interferences from organochlorinated compounds, lipids, and pigments, resulting in very low limits of detection. nih.gov The method can achieve detection limits for specific PCB congeners in the picogram per gram (pg/g⁻¹) range. nih.gov

Quality Assurance and Quality Control in Environmental and Toxicological Research of the Compound

To ensure the reliability and comparability of data from environmental and toxicological studies, stringent quality assurance (QA) and quality control (QC) procedures are indispensable. nih.govnih.gov Data heterogeneity across different studies and laboratories has been identified as a significant weakness in chemical exposure research. nih.gov

Key pillars of a robust QA/QC program for the analysis of this compound include:

Use of Certified Reference Materials (CRMs): CRMs are materials with a known, certified concentration of the analyte in a specific matrix (e.g., sediment, fish tissue). nih.gov Analyzing CRMs alongside routine samples helps to validate the accuracy of the entire analytical method, from extraction to detection. nih.gov

Participation in Proficiency Testing (PT) Schemes: PT schemes, also known as inter-laboratory comparison studies, involve multiple laboratories analyzing the same sample. nih.govnih.gov This practice allows laboratories to assess their performance against their peers and helps ensure that results are comparable across different studies. nih.gov

Method Validation: Analytical methods must be thoroughly validated to demonstrate they are fit for purpose. This includes establishing parameters such as linearity, recovery, precision, and limits of detection (LODs). nih.gov For example, a validated method for PCBs in sediment and biological samples reported acceptable recoveries (63-148%) and precision (relative standard deviations less than 26%). nih.gov

Use of Internal and Surrogate Standards: To correct for variability during sample preparation and analysis, isotopically labeled standards (e.g., deuterated or ¹³C-labeled PCBs) are often added to samples at the beginning of the procedure. mdpi.com These standards behave similarly to the target analytes but can be distinguished by the mass spectrometer, allowing for accurate quantification and correction for recovery losses. mdpi.com

By implementing these QA/QC measures, laboratories can produce high-quality, reliable data that is crucial for assessing human and environmental exposure to this compound and for making informed regulatory decisions. nih.gov

Biotransformation and Degradation Pathways of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl

Microbial Degradation Processes

Microorganisms play a crucial role in the breakdown of polychlorinated biphenyls (PCBs), including the highly chlorinated nonachlorobiphenyls. These processes are broadly categorized into anaerobic and aerobic mechanisms, often working in sequence to achieve more complete degradation. nih.gov

Anaerobic Dechlorination Mechanisms and Metabolite Identification

Under anaerobic conditions, such as those found in deep sediments of rivers and lakes, microbial reductive dechlorination is a primary degradation pathway for highly chlorinated PCBs. nih.govresearchgate.net This process involves microorganisms using the PCB congener as an electron acceptor, where a chlorine atom is removed and replaced by a hydrogen atom. researchgate.net This typically results in the formation of lower-chlorinated biphenyls. nih.gov

For highly chlorinated congeners, the removal of chlorine atoms from the meta and para positions is more common. researchgate.netpsu.edu However, ortho dechlorination has also been observed, though it is generally a slower process. psu.edu Studies on various PCB congeners have identified specific microorganisms, such as Dehalococcoides mccartyi, as key players in anaerobic dechlorination. nih.govresearchgate.net While direct metabolic studies on 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl (PCB 206) are limited, the degradation of other highly chlorinated congeners provides insight into its likely pathway. For instance, the anaerobic dechlorination of Decachlorobiphenyl (PCB 209) has been shown to yield nonachlorobiphenyls, indicating that PCB 206 can be a metabolite of even more chlorinated congeners. researchgate.netresearchgate.net

The stepwise removal of chlorine atoms leads to a variety of lesser-chlorinated PCB congeners. The specific metabolites formed depend on the microbial consortium present and the environmental conditions. researchgate.net

Table 1: Potential Anaerobic Dechlorination Metabolites of Highly Chlorinated PCBs

| Parent Compound | Dechlorination Process | Potential Metabolites |

|---|---|---|

| Decachlorobiphenyl (PCB 209) | Reductive Dechlorination | Nonachlorobiphenyls (e.g., PCB 206, PCB 207, PCB 208) |

| Nonachlorobiphenyls | Reductive Dechlorination | Octachlorobiphenyls, Heptachlorobiphenyls |

Abiotic Degradation in Environmental Systems

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Photolytic Degradation Pathways of the Nonachlorobiphenyl

Photolytic degradation, or photolysis, occurs when sunlight provides the energy to break the carbon-chlorine bonds of the PCB molecule. nih.govresearchgate.net The primary products of photolysis are less chlorinated biphenyls. nih.gov The reactivity of chlorine atoms to photolytic cleavage is generally in the order of ortho > meta > para. nih.gov

Studies on the photodecomposition of Decachlorobiphenyl (PCB 209) have shown that it can be degraded to lower chlorinated PCBs through direct photolysis. researchgate.netresearchgate.net It is plausible that this compound undergoes a similar process, losing chlorine atoms to form various octachlorobiphenyls and other lesser-chlorinated congeners. The presence of substances like humic acids or suspended particles in water can influence the rate of photolysis. researchgate.netdigitellinc.com For example, suspended particles can have a light-shielding effect, inhibiting photodegradation. digitellinc.com

Chemical Transformation in Aquatic and Soil Matrices

Chemical transformation of PCBs in soil and aquatic environments, outside of microbial or photolytic action, is generally a very slow process. PCBs are chemically stable and resistant to hydrolysis and oxidation under typical environmental conditions. taylorfrancis.com However, the presence of reactive chemical species, such as hydroxyl radicals, can lead to the transformation of PCBs. digitellinc.com These radicals can attack the biphenyl (B1667301) structure, leading to hydroxylation and potential ring cleavage, although this is more significant for lower-chlorinated congeners. mdpi.com

Biotransformation in Biological Systems

Once absorbed by living organisms, PCBs can undergo metabolic transformation. The rate and extent of this biotransformation are highly dependent on the specific PCB congener and the species of organism. nih.gov In general, the fewer chlorine atoms a PCB has, the more readily it is metabolized. nih.gov

In mammals, PCBs are metabolized by the cytochrome P450 (CYP) enzyme system, primarily in the liver. epa.govnih.gov This process typically involves the hydroxylation of the PCB molecule, forming hydroxylated metabolites (OH-PCBs). nih.govacs.org These metabolites can then be excreted from the body, sometimes after conjugation with other molecules. nih.gov

Highly chlorinated PCBs like this compound are metabolized very slowly due to the lack of adjacent, unchlorinated carbon atoms, which are the preferred sites for CYP enzyme attack. nih.gov This resistance to metabolism is a key reason for the high bioaccumulation potential of this compound in the fatty tissues of animals. epa.gov While direct studies on the biotransformation of PCB 206 are scarce, research on other highly chlorinated congeners indicates that metabolism, if it occurs, is minimal. usgs.govnih.gov

Table 2: Summary of Degradation and Biotransformation Pathways

| Pathway | Process | Key Factors | Resulting Products |

|---|---|---|---|

| Microbial (Anaerobic) | Reductive Dechlorination | Anaerobic conditions, specific microbial consortia (e.g., Dehalococcoides) nih.govresearchgate.net | Lower-chlorinated PCBs nih.gov |

| Microbial (Aerobic) | Cometabolism, Oxidation | Aerobic conditions, presence of growth substrates (e.g., biphenyl), specialized bacteria (e.g., Pseudomonas, Rhodococcus) nio.res.innih.govnih.gov | Chlorobenzoic acids, other oxidized products researchgate.net |

| Abiotic (Photolytic) | Photodechlorination | Sunlight (UV radiation) nih.gov | Lower-chlorinated PCBs nih.gov |

| Abiotic (Chemical) | Radical Oxidation | Presence of reactive oxygen species (e.g., hydroxyl radicals) digitellinc.com | Hydroxylated PCBs, ring-cleavage products mdpi.com |

| Biological | Cytochrome P450 Metabolism | Animal species, specific CYP enzymes nih.gov | Hydroxylated metabolites (OH-PCBs) nih.gov |

Enzyme-Mediated Metabolic Pathways (e.g., Cytochrome P450 System, Glucuronidation)

The metabolism of PCBs, including the highly chlorinated congener PCB 206, is primarily initiated by the cytochrome P450 (CYP) monooxygenase system. This superfamily of enzymes catalyzes the introduction of an oxygen atom into the PCB molecule, typically forming hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This initial oxidation is a critical step, as it increases the water solubility of the lipophilic PCB, making it more amenable to subsequent detoxification and excretion processes.

The specific CYP isoforms involved in the metabolism of PCBs can vary depending on the congener's structure, including the number and position of chlorine atoms. For non-coplanar PCBs, such as PCB 206, isoforms from the CYP2B, CYP2C, and CYP3A subfamilies are generally considered the primary catalysts in mammals. researchgate.net However, highly chlorinated PCBs like PCB 206 are generally poorer substrates for metabolic enzymes compared to their lower-chlorinated counterparts. nih.gov The extensive chlorination of PCB 206, with only one unsubstituted carbon atom, significantly hinders enzymatic attack by CYP450 enzymes.

Following hydroxylation, the resulting OH-PCBs can undergo a second phase of metabolism known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate the hydroxyl group with glucuronic acid, a hydrophilic sugar molecule. nih.govtaylorandfrancis.com This conjugation further increases the water solubility of the metabolite, facilitating its elimination from the body. The efficiency of glucuronidation is dependent on the structure of the OH-PCB. epa.gov The position of the hydroxyl group and the surrounding chlorine atoms can influence the accessibility of the metabolite to the active site of UGT enzymes. For some persistent OH-PCBs, a low rate of glucuronidation contributes to their retention in the body. epa.gov

While the general pathways of PCB metabolism are established, specific data on the metabolites formed from this compound and the kinetics of its enzymatic transformations are limited. One study on the metabolism of various PCB congeners did identify a potential hydroxylated metabolite of PCB 206, designated as 6'-OH-PCB 206. nih.gov

Table 1: Potential Enzyme-Mediated Metabolic Pathway of this compound

| Metabolic Step | Enzyme System | Reactant | Product |

| Phase I: Hydroxylation | Cytochrome P450 (CYP) System (e.g., CYP2B, CYP2C, CYP3A) | This compound (PCB 206) | Hydroxylated PCB 206 (e.g., 6'-OH-PCB 206) |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated PCB 206 | Glucuronide conjugate of hydroxylated PCB 206 |

This table presents a generalized pathway. The specific metabolites and enzyme kinetics for PCB 206 are not well-documented.

Comparative Biotransformation Across Diverse Organisms and Trophic Levels

The biotransformation of PCBs, including this compound, exhibits significant variation across different species and trophic levels. These differences are largely attributable to variations in the activity and substrate specificity of metabolic enzymes like cytochrome P450s.

In general, mammalian species are considered to have a more efficient PCB metabolic capacity compared to fish. nih.gov This difference contributes to the higher retention and biomagnification of PCBs in aquatic food webs. Fish exhibit slower biotransformation rates for many PCB congeners, leading to their accumulation in tissues. nih.gov

The structure of the PCB congener plays a crucial role in its susceptibility to biotransformation across species. The pattern of chlorine substitution influences how readily the molecule can be metabolized. nih.gov Studies on trophic transfer in aquatic ecosystems have shown that the biomagnification of PCBs is not solely dependent on the octanol-water partition coefficient (log Kow) but is also influenced by species-specific metabolic capabilities. nih.gov

For highly chlorinated congeners like PCB 206, the resistance to metabolism is a common feature across many organisms. As a result, these compounds tend to persist and biomagnify through the food chain. The body burden of PCBs often increases with each successive trophic level, a phenomenon known as biomagnification. nih.gov For instance, in a Lake Erie food chain, the total PCB concentration was observed to increase from zebra mussels to round gobies and then to smallmouth bass. nih.gov While specific data for PCB 206 in this study was not detailed, the general trend suggests that highly chlorinated congeners are likely to be biomagnified.

The differences in metabolic capacity can lead to distinct PCB congener profiles in organisms at different trophic levels. Organisms with a greater capacity for biotransformation will have lower relative concentrations of more easily metabolized PCBs. Conversely, congeners that are resistant to metabolism, such as many highly chlorinated PCBs, will become more prominent in the PCB profile of higher-trophic-level organisms.

Table 2: General Comparison of PCB Biotransformation Across Organism Groups

| Organism Group | General Metabolic Capacity | Key Characteristics |

| Mammals | Generally higher | More efficient CYP450 and UGT activity for a broader range of congeners. |

| Fish | Generally lower | Slower biotransformation rates, leading to higher retention and biomagnification. nih.gov |

| Invertebrates | Variable | Species-specific differences in metabolic capabilities. |

This table provides a generalized comparison. Specific rates for PCB 206 are not widely available.

Molecular and Cellular Mechanisms of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl Interaction

Receptor-Mediated Signaling Pathways (e.g., Aryl Hydrocarbon Receptor Activation and Downstream Effects)

A primary mechanism of toxicity for some PCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. unco.edunih.gov This pathway is typically associated with "dioxin-like" PCBs, which have a planar or coplanar structure due to a lack of chlorine atoms at the ortho positions (2, 2', 6, and 6'). nih.govresearchgate.net Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences, leading to the altered expression of target genes, most notably cytochrome P450 1A1 (CYP1A1). nih.govnih.gov

However, the structure of 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl, which possesses four ortho chlorines, forces a non-coplanar conformation. This steric hindrance significantly reduces its ability to bind to and activate the AhR. researchgate.netepa.gov Research on the structurally similar and fully chlorinated 2,2',3,3',4,4',5,5',6,6'-decachlorobiphenyl (PCB 209) demonstrated that it did not induce cytochrome P450 enzyme activities in rat hepatocytes, which is consistent with a lack of AhR activation. nih.gov Therefore, PCB 206 is classified as a "non-dioxin-like" PCB, and its toxicological effects are not primarily mediated through the AhR signaling pathway. Instead, its mechanisms involve other cellular targets and pathways distinct from those of coplanar, dioxin-like congeners.

Oxidative Stress Induction and Cellular Antioxidant Response Modulation

A significant mechanism for non-dioxin-like PCBs is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. uky.eduresearchgate.net Exposure to certain PCB congeners can lead to increased production of ROS such as superoxide (B77818) anions and hydroperoxides. researchgate.net For instance, studies on other non-dioxin-like PCBs have shown they can cause a significant increase in intracellular ROS levels. researchgate.netnih.gov

This increase in oxidative burden triggers a cellular antioxidant response. Key components of this defense system include antioxidant enzymes and non-enzymatic molecules like glutathione (B108866) (GSH). mdpi.comresearchgate.net Research on various PCBs demonstrates a complex modulation of this system. For example, exposure to 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in human neuronal cells led to a depletion of GSH and a decrease in the activity of glutathione peroxidase and Cu/Zn-superoxide dismutase (SOD). researchgate.net Conversely, catalase activity was initially increased before declining. researchgate.net The spermatozoa of rats exposed to 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) (PCB 132) also produced significantly higher levels of ROS. nih.gov These findings suggest that highly chlorinated, non-dioxin-like congeners like PCB 206 likely disrupt the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.

| PCB Congener | Cell/System Studied | Effect on ROS | Effect on Antioxidant Enzymes/Molecules | Reference |

|---|---|---|---|---|

| PCB 52 (Tetrachloro) | Human Neuronal SK-N-MC Cells | Not directly measured, but implied by antioxidant response | Decreased GSH, Glutathione Peroxidase, and SOD activity. Altered Catalase activity. | researchgate.net |

| PCB 132 (Hexachloro) | Rat Spermatozoa | Increased ROS generation | Not specified | nih.gov |

| PCB 11 Metabolite (4-OH-PCB11) | Human Prostate Epithelial RWPE-1 Cells | Increased intracellular O₂⁻ and hydroperoxides | Toxicity mitigated by SOD and Catalase treatment | researchgate.net |

Gene Expression Alterations, Protein Modifications, and Epigenetic Impacts

Beyond oxidative stress, this compound can influence cellular function through changes in gene expression, protein structure, and epigenetic regulation.

Gene Expression Alterations: Non-dioxin-like PCBs can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle control, and steroidogenesis. Prenatal exposure to the non-dioxin-like PCB 132 in rats resulted in significant changes in the testicular expression of apoptosis-related genes such as p53, Bax, bcl-2, and Fas. nih.gov This indicates that highly chlorinated congeners can disrupt critical signaling pathways by modifying the cellular transcriptome, independent of the AhR.

Protein Modifications: The oxidative stress induced by PCBs can lead to post-translational modifications of proteins, altering their structure and function. ROS can cause modifications such as protein carbonylation and S-glutathionylation. mdpi.com While direct studies on PCB 206 are limited, the principle that PCB-induced ROS can lead to oxidative protein damage is a key mechanistic consideration. Such modifications can impair enzyme activity, disrupt protein signaling, and mark proteins for degradation. mdpi.com

Epigenetic Impacts: Epigenetic mechanisms, such as DNA methylation, are heritable changes that regulate gene expression without altering the DNA sequence itself. mdpi.com Emerging evidence shows that PCBs can disrupt these processes. For example, prenatal exposure to 2,3',4,4'5-pentachlorobiphenyl (PCB118), a dioxin-like congener, altered the DNA methylation status of certain imprinted genes in the oocytes of mouse offspring. nih.govspringermedizin.de These changes were accompanied by altered expression of DNA methyltransferase (Dnmt) enzymes. nih.gov Such epigenetic disruptions by highly chlorinated biphenyls represent a subtle but profound mechanism of toxicity that can have long-lasting consequences on gene regulation.

| PCB Congener | System Studied | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| PCB 132 (Hexachloro) | Rat Testis | Altered expression of apoptosis-related genes (Fas, Bax, bcl-2, p53). | Dose-dependent changes in gene transcription. | nih.gov |

| PCB118 (Pentachloro) | Mouse Oocytes (from prenatally exposed dams) | Altered DNA methylation of imprinted genes (H19, Snrpn, etc.). | Changes in expression of DNA methyltransferase enzymes (Dnmt1, 3a, 3l). | nih.gov |

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of the Compound

As a highly lipophilic molecule, this compound is readily absorbed and can easily cross cellular membranes, which are rich in lipids. tandfonline.com

Cellular Uptake and Distribution: Once in the bloodstream, PCBs partition between plasma and erythrocytes and are primarily transported bound to lipoproteins. nih.gov An in vitro study with 2,4,5,2',4',5'-hexachlorobiphenyl (PCB 153) showed it distributed among very low-density (VLDL), low-density (LDL), and high-density (HDL) lipoproteins. nih.gov Due to its high lipophilicity, PCB 206 is expected to follow a similar pattern. Upon reaching tissues, it preferentially accumulates in lipid-rich environments, such as adipose tissue, the liver, and the brain, which contributes to its long biological half-life and persistence. mdpi.com

Intracellular Distribution: Inside the cell, PCBs are found in various compartments. Their lipophilic nature facilitates their association with the endoplasmic reticulum, mitochondria, and other membranous organelles. This distribution is critical to their mechanisms of action, as it places them in close proximity to key cellular machinery, such as metabolic enzymes and components of the electron transport chain, where they can induce oxidative stress.

Efflux Mechanisms: The mechanisms for the efflux of highly chlorinated PCBs from cells are not well-characterized. In general, cells can use ATP-binding cassette (ABC) transporters to expel foreign compounds. However, the extreme lipophilicity and metabolic stability of congeners like PCB 206 may render them poor substrates for these transporters, contributing to their cellular retention and bioaccumulation.

Structure-Activity Relationships for Mechanistic Toxicology Studies of Highly Chlorinated Biphenyls

The toxicology of a PCB congener is fundamentally linked to its chemical structure, specifically the number and placement of its chlorine atoms. These structural features dictate the molecule's physical properties and its biological interactions. nih.govresearchgate.net

Coplanarity and AhR Binding: The most critical structural determinant for dioxin-like toxicity is the ability to assume a planar conformation. This requires having zero or at most one chlorine atom at the ortho positions. epa.gov Congeners like this compound, with four ortho chlorines, are non-coplanar and thus are very weak or inactive as AhR agonists. researchgate.netnih.gov

Chlorination and Metabolism: The degree of chlorination affects a congener's resistance to metabolic breakdown. Highly chlorinated biphenyls, particularly those with nine or ten chlorines like PCB 206, are extremely resistant to metabolism by cytochrome P450 enzymes. nih.gov This metabolic stability contributes significantly to their persistence and bioaccumulation in organisms. mdpi.com

Ortho-Substitution and Non-AhR Mechanisms: For non-coplanar, highly chlorinated PCBs, toxicity is driven by mechanisms independent of the AhR. The presence of multiple ortho chlorines is associated with neurotoxic effects and the disruption of intracellular calcium signaling pathways and induction of oxidative stress. The specific pattern of chlorination on the rest of the biphenyl (B1667301) rings fine-tunes these interactions, influencing which specific cellular proteins or pathways are affected.

| Structural Feature | Example Congener Class | Primary Mechanistic Pathway | Toxicological Relevance |

|---|---|---|---|

| Coplanar (0-1 ortho-Cl) | Dioxin-like PCBs (e.g., PCB 126) | Potent Aryl Hydrocarbon Receptor (AhR) Agonism | Induction of CYP1A enzymes, developmental toxicity, immunotoxicity. |

| Non-coplanar (2-4 ortho-Cl) | Non-dioxin-like PCBs (e.g., PCB 206) | Oxidative Stress, Disruption of Ca²⁺ Homeostasis, Altered Gene Expression | Neurotoxicity, endocrine disruption, not mediated by AhR. |

| High Degree of Chlorination (7-10 Cl) | Nona- and Deca-chlorobiphenyls (e.g., PCB 206, PCB 209) | High Metabolic Stability, High Lipophilicity | Extreme persistence and high potential for bioaccumulation. |

Ecological Implications and Ecotoxicological Research on 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl

Population-Level Responses and Community Structure Changes in Exposed Ecosystems

Exposure to enduring organic pollutants such as 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl can incite significant shifts in the population dynamics and community composition of affected ecosystems. Although specific research on this nonachlorobiphenyl congener is scarce, studies on analogous highly chlorinated PCBs suggest that their primary influence at the population level is frequently channeled through reproductive and developmental impairments. semanticscholar.org

In aquatic environments, fish populations are especially susceptible. PCB exposure can result in diminished reproductive success, imbalanced sex ratios, and developmental defects in fish. nih.gov For instance, research on other PCB congeners has demonstrated their capacity to disrupt the endocrine system, causing decreased fertility and compromised immune function. nih.gov Such impacts can ripple through a population, culminating in reduced numbers and a distorted age distribution.

In terrestrial settings, soil-dwelling invertebrates and their predators can suffer substantial population-level consequences. The buildup of nonachlorobiphenyls in the soil can lead to a decline in the diversity and abundance of sensitive invertebrate species, which can subsequently affect nutrient cycling and soil vitality. Predators that feed on contaminated invertebrates may also face reproductive difficulties, resulting in a decrease in their populations.

Table 1: Potential Population-Level Responses to this compound Exposure (Note: This table is illustrative and based on the expected effects of highly chlorinated PCBs due to a lack of specific data for this compound)

| Organism Group | Potential Population-Level Response | Indicator |

| Fish | Reduced reproductive output | Lower clutch size, decreased hatching success |

| Skewed sex ratios | Altered male-to-female ratio | |

| Increased larval mortality | Higher death rates in early life stages | |

| Benthic Invertebrates | Decreased species diversity | Reduction in the number of different species |

| Reduced population density | Lower number of individuals per unit area | |

| Avian Predators | Eggshell thinning | Reduced thickness of eggshells |

| Impaired chick development | Increased incidence of birth defects |

Ecosystem Function Perturbations and Trophic Cascade Effects

The repercussions of this compound at the population level can trigger cascading effects on the functions of entire ecosystems. A primary concern is the potential for trophic cascades, where an impact on a pivotal species resonates throughout the food web.

For example, a reduction in a predatory fish population due to PCB toxicity could precipitate a surge in the numbers of their smaller fish prey. This, in turn, could lead to a decrease in the zooplankton population upon which these smaller fish predate, and a consequent proliferation of the phytoplankton that are grazed by the zooplankton. Such a trophic cascade can fundamentally reshape the structure and function of an aquatic ecosystem.

Furthermore, the bioaccumulation and biomagnification of this compound can disrupt the flow of energy and the cycling of nutrients. As this lipophilic compound ascends the food chain, it becomes progressively more concentrated in the tissues of apex predators. mdpi.com This can impose a significant toxic burden on these animals, potentially diminishing their fitness and altering their feeding habits, which can have extensive effects on the ecosystem. The disruption of microbial communities in sediments and soils by high concentrations of persistent nonachlorobiphenyls can also impede crucial ecosystem processes such as decomposition and nutrient mineralization. nih.gov

Biomarker Research in Sentinel Species for Environmental Exposure and Effect Assessment

Biomarkers are indispensable tools for evaluating the exposure of organisms to environmental contaminants and the potential for adverse outcomes. For this compound, as with other PCBs, biomarker research is centered on molecular and cellular reactions that can act as early indicators of exposure and potential damage.

A well-documented biomarker for exposure to certain PCB congeners is the induction of cytochrome P450 enzymes, particularly CYP1A. epa.gov These enzymes play a role in the metabolism of foreign substances, and their increased activity can signal exposure to specific types of PCBs. It is crucial to recognize, however, that highly chlorinated, non-coplanar PCBs like this compound may not be potent inducers of these enzymes. nih.gov

Other potential biomarkers for nonachlorobiphenyl exposure include:

DNA Adducts: The formation of covalent bonds between a chemical or its metabolite and DNA can serve as a marker of genotoxic exposure. nih.govnih.gov Studies on other PCBs have indicated the potential for photo-induced formation of DNA adducts. nih.gov

Neurotoxicity Biomarkers: PCBs are recognized for their neurotoxic effects, and biomarkers such as changes in neurotransmitter levels or the expression of particular proteins in the nervous system could be indicative of exposure. nih.govresearchgate.net

Oxidative Stress Markers: Exposure to PCBs can trigger oxidative stress, creating an imbalance between the generation of reactive oxygen species and the organism's capacity to neutralize them. Markers of oxidative stress, such as alterations in the activity of antioxidant enzymes, can be employed to assess the physiological impact of exposure. nih.gov

Table 2: Potential Biomarkers for this compound Exposure in Sentinel Species (Note: This table is illustrative and based on general PCB ecotoxicology due to limited data for the specific congener)

| Biomarker Category | Specific Biomarker | Sentinel Species Example |

| Exposure | Cytochrome P450 (CYP1A) Induction | Fish (e.g., Trout, Carp) |

| DNA Adducts | Bivalves (e.g., Mussels) | |

| Effect | Acetylcholinesterase (AChE) Inhibition | Birds (e.g., Gulls, Terns) |

| Vitellogenin Induction (Endocrine Disruption) | Male Fish | |

| Oxidative Stress (e.g., Catalase, SOD activity) | Fish, Invertebrates |

Ecological Risk Assessment Methodologies and Challenges for Persistent Nonachlorobiphenyls

Ecological risk assessment (ERA) for persistent nonachlorobiphenyls such as this compound is an intricate process designed to estimate the probability of adverse ecological effects arising from exposure to these chemicals. The ERA framework generally encompasses problem formulation, exposure assessment, effects assessment, and risk characterization.

Methodologies:

Probabilistic Risk Assessment: This method utilizes probability distributions to describe the variability and uncertainty in exposure and effects data, yielding a more realistic estimation of risk compared to deterministic approaches. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSARs): QSAR models can be employed to forecast the toxicity of chemicals based on their molecular structure. nih.govnih.govljmu.ac.uk This is especially valuable for compounds with limited data, such as many individual PCB congeners.

Toxicity Equivalency Factors (TEFs): For dioxin-like PCBs, the TEF methodology is used to express the toxicity of a mixture of congeners in terms of an equivalent concentration of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, this approach is not suitable for non-dioxin-like PCBs like this compound.

Challenges:

Data Scarcity: A significant hurdle is the absence of empirical ecotoxicity data for the majority of individual PCB congeners, including this compound.

Mixture Toxicity: In natural settings, organisms are exposed to intricate mixtures of PCBs and other pollutants. Evaluating the combined effects of these mixtures presents a considerable challenge.

Long-Range Transport and Persistence: The persistence and long-range atmospheric transport of highly chlorinated PCBs enable them to contaminate remote ecosystems, complicating the establishment of baseline conditions and the assessment of the full scope of their impact. nih.govresearchgate.net

Weathering of PCB Mixtures: The composition of PCB mixtures in the environment evolves over time due to processes like volatilization, dissolution, and biodegradation. This "weathering" can modify the toxicity of the mixture, and evaluating the risks of these altered mixtures is a significant challenge.

Environmental Remediation and Management Strategies Focused on 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl Contamination

In Situ and Ex Situ Remediation Technologies for Contaminated Media (e.g., Bioremediation, Dechlorination Processes)

The remediation of media contaminated with PCB 206 is challenging due to its chemical stability and low bioavailability. clu-in.org Bioremediation, which utilizes microorganisms to break down pollutants, is a key strategy. internationalscholarsjournals.comvertasefli.co.uk For highly chlorinated congeners like nonachlorobiphenyls, the primary and often sole microbial degradation mechanism is reductive dechlorination under anaerobic conditions. acs.orgacs.orgnih.gov

In Situ and Ex Situ Approaches:

In Situ Bioremediation : This involves treating the contaminated material in place. vertasefli.co.ukmdpi.com Techniques include stimulating indigenous microbial populations (biostimulation) by creating anaerobic conditions (e.g., through water flooding) and providing nutrients, or introducing specialized microorganisms to the site (bioaugmentation). nih.govbattelle.org Bioaugmentation with bacteria capable of dechlorinating highly chlorinated PCBs can be an effective strategy for partial decontamination. nih.gov

Ex Situ Bioremediation : This method requires the excavation of contaminated soil or sediment for treatment in a controlled environment, such as in bioreactors or biopiles. vertasefli.co.ukmdpi.com While more costly, ex situ methods allow for greater control over environmental parameters like temperature and pH, potentially optimizing dechlorination rates. vertasefli.co.ukresearchgate.net

Reductive Dechlorination: Reductive dechlorination is a process where microorganisms remove chlorine atoms from the biphenyl (B1667301) structure, replacing them with hydrogen atoms. This process is crucial as it reduces the toxicity of the PCB and can break it down into less chlorinated congeners that may be susceptible to further aerobic degradation. acs.orgacs.org

Research has demonstrated the anaerobic dechlorination of specific nonachlorobiphenyls using microbial enrichment cultures. In one study, cultures were monitored over 16 weeks to observe the degradation of several highly chlorinated congeners, including 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl (PCB 206). acs.orgubc.ca The study found that while dechlorination occurred, the extent was limited for this specific congener.

Key findings from a study on the microbial dechlorination of PCB 206 are summarized below: acs.orgubc.ca

| Parameter | Finding |

| Compound | This compound (PCB 206) |

| Initial Concentration | 50 ppm in soil |

| Incubation Period | 16 weeks |

| Dechlorination Extent | 1.4% removal ubc.ca |

| Major Metabolite | 2,4,6,2',4'-Pentachlorobiphenyl (1.01% and 0.81% for two different cultures) acs.org |

| Other Products | No octa-, hepta-, or hexachlorobiphenyls were detected. Trace levels of biphenyl were detected. acs.org |

| Dechlorination Pathway | The predominant patterns for highly chlorinated congeners involved the meta-dechlorination of doubly flanked chlorine atoms, followed by singly flanked ones. Some ortho- and para-dechlorination was also observed. acs.orgubc.ca |

These findings underscore that while microbial reductive dechlorination of PCB 206 is possible, its rate and extent can be very low, highlighting the compound's high persistence in the environment. acs.orgubc.ca

Sediment Management and Containment Approaches in Aquatic Systems

Sediments are a major sink for hydrophobic compounds like PCBs in aquatic environments. nih.govccme.ca Once in the sediment, these compounds can be a long-term source of contamination for benthic organisms and the broader food web. ccme.ca Management strategies for PCB-contaminated sediments are crucial for mitigating this risk.

Common sediment management approaches that would be applicable to PCB 206 contamination include:

Monitored Natural Recovery (MNR) : This approach relies on natural processes, such as the deposition of clean sediment over contaminated layers, to reduce exposure and bioavailability over time. epa.gov An accurate assessment of sediment mobility and contaminant fate is essential to determine if MNR is a suitable option, as erosion could re-expose buried contaminants. epa.gov

In-Situ Capping : This involves placing a clean layer of material (e.g., sand, clay, or reactive materials) over the contaminated sediment bed. epa.gov The cap physically isolates the contaminants, reduces their flux into the water column, and provides a clean habitat for benthic organisms. The design must account for potential disruptions from natural events like floods or human activities like propeller scour. epa.gov

Dredging and Excavation : This involves the physical removal of contaminated sediments for subsequent treatment or disposal in a confined facility. epa.gov While effective in removing the contaminant mass, dredging can cause the resuspension of sediments and a temporary increase in water column contamination. clu-in.org

The selection of the most appropriate strategy depends on a site-specific evaluation, considering factors like the extent and depth of contamination, hydrodynamic conditions, and ecological risks. epa.gov For highly persistent and bioaccumulative congeners like PCB 206, containment strategies like capping or removal are often preferred over MNR to ensure long-term protection.

Environmental Monitoring Programs and Surveillance Methodologies for Persistent Organic Pollutants

Monitoring and surveillance are essential components of managing contamination from persistent organic pollutants (POPs) like this compound. nih.govresearchgate.net These programs aim to determine the extent of contamination, assess risks, track the fate and transport of the chemical, and evaluate the effectiveness of remediation efforts. nih.govtaylorfrancis.com

Key aspects of monitoring programs for POPs include:

Matrix Selection : POPs are monitored in various environmental compartments. For PCB 206, this would include air, water, soil/sediment, and biota (e.g., fish, invertebrates, mammals). nih.govresearchgate.net Sediments are a particularly important matrix as they act as the primary sink for PCBs in aquatic systems. nih.govccme.ca Human biomonitoring, through the analysis of blood or milk, is also used to assess population exposure. researchgate.netvu.nl

Analytical Methods : Highly selective and sensitive analytical methods are required for the trace determination of POPs in complex environmental samples. nih.gov This typically involves gas chromatography coupled with mass spectrometry (GC-MS) for accurate identification and quantification. nih.gov

Congener-Specific Analysis : Analyzing for total PCBs may not be sufficient, as the toxicity and environmental fate of PCBs vary significantly between congeners. Environmental weathering and dechlorination can alter the original Aroclor profile, making congener-specific analysis crucial for accurate risk assessment and for understanding degradation pathways. ccme.ca

Global and National Surveillance : International frameworks like the Stockholm Convention on Persistent Organic Pollutants have established a Global Monitoring Plan (GMP) to track trends in POP concentrations worldwide. taylorfrancis.comvu.nl These programs provide valuable data on the long-range transport and persistence of these chemicals, though data from some regions remain insufficient. taylorfrancis.com

Effective surveillance programs require a harmonized approach to sampling and analysis to ensure data comparability over time and across different locations. vu.nl Continuous monitoring is warranted to track the long-term trends of persistent compounds like PCB 206 and to verify that remediation and management strategies are successfully reducing environmental concentrations and exposure. nih.govvu.nl

Research Gaps, Challenges, and Future Directions in 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonachlorobiphenyl Studies

Advancements in Ultra-Trace Analysis and Isomer-Specific Quantification of Nonachlorobiphenyls

The accurate detection and quantification of specific PCB congeners at environmentally relevant concentrations are paramount for risk assessment. However, commercial PCB mixtures, known by trade names like Aroclor, are complex amalgamations of numerous congeners, making isomer-specific analysis a formidable task. vpsveritas.com For highly chlorinated congeners, which are often present at ultra-trace levels, the analytical challenge is further magnified.

A significant advancement in this field is the application of comprehensive two-dimensional gas chromatography (GC×GC) . wikipedia.orgchromatographyonline.com This technique offers a substantial increase in separation capacity compared to traditional one-dimensional GC, which is often insufficient to resolve the multitude of co-eluting isomers in environmental samples. chromatographyonline.comdiva-portal.org In a GC×GC system, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, faster column with a different stationary phase. wikipedia.orgchromatographyonline.com This two-dimensional separation spreads the analytes across a plane, significantly enhancing resolution and allowing for the separation of previously unresolved compounds. chromatographyonline.com The process of modulation, which traps and then rapidly injects fractions from the first dimension onto the second, also leads to a focusing effect, improving the signal-to-noise ratio and thereby increasing sensitivity by as much as tenfold. chromatographyonline.com

While GC×GC has been successfully applied to separate various classes of POPs, including PCBs, its application for routine, isomer-specific quantification of all 209 congeners, including the various nonachlorobiphenyls, is still an area of active research. diva-portal.orgsigmaaldrich.comchromatographyonline.com Challenges remain in the development of optimal column sets and the assignment of peaks in highly complex chromatograms. diva-portal.org Future research will likely focus on refining GC×GC methodologies, including the use of different column combinations (e.g., permethylated beta-cyclodextrin (B164692) and liquid crystal columns) and coupling with high-resolution mass spectrometry (HRMS), such as time-of-flight (ToF) detectors, to achieve unambiguous identification and quantification of isomers like 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl in diverse and complex environmental matrices. diva-portal.orgusgs.gov

Table 1: Comparison of Analytical Techniques for PCB Analysis

| Feature | Traditional 1D GC-MS | Comprehensive 2D GC (GC×GC)-ToF-MS |

| Resolution | Limited, prone to co-elution of isomers. | High, separates complex mixtures across a 2D plane. chromatographyonline.com |

| Sensitivity | Standard. | Enhanced (up to 10-fold improvement). chromatographyonline.com |

| Peak Capacity | Lower. | Significantly higher, resolving more compounds. chromatographyonline.com |

| Complexity | Simpler operation and data analysis. | More complex instrumentation and data processing. chromatographyonline.com |

| Application | Routine analysis of less complex mixtures. | Analysis of highly complex samples like environmental extracts, petroleum. wikipedia.orgchromatographyonline.com |

Comprehensive Understanding of Environmental Transport and Fate Models for Highly Chlorinated Congeners

Understanding how this compound moves through and persists in the environment is crucial for predicting its long-term impact. As a highly chlorinated congener, its physical and chemical properties dictate a specific environmental behavior. nih.gov Highly chlorinated PCBs are characterized by low water solubility, low vapor pressure, and high lipophilicity (tendency to dissolve in fats). nih.govclu-in.org These properties mean they are less volatile and tend to adsorb strongly to soil, sediments, and particulate matter rather than remaining in solution. clu-in.orgepa.gov

The environmental fate of these compounds is governed by several key processes:

Long-Range Atmospheric Transport (LRAT) : Although less volatile than their lower-chlorinated counterparts, highly chlorinated PCBs can still be transported over long distances adsorbed to atmospheric particles. nih.govdefra.gov.uk This mechanism is responsible for their presence in remote ecosystems far from industrial sources. nih.gov

Partitioning : The compound's distribution in the environment is a function of partitioning between different media—air, water, soil, and biota. clu-in.org Models of environmental fate use properties like the octanol-water partition coefficient (Kow) to predict this distribution. clu-in.org

Deposition and Sedimentation : Due to their hydrophobicity, these congeners are readily removed from the water column by binding to organic matter and settling into sediments, which act as a major environmental sink. epa.govresearchgate.net

Bioaccumulation and Biomagnification : Their high lipophilicity and resistance to degradation lead to their accumulation in the fatty tissues of organisms (bioaccumulation). nih.govnih.gov As they move up the food chain, their concentration increases at each trophic level (biomagnification), posing a significant risk to top predators, including humans. nih.govnih.gov

Current environmental models attempt to integrate these processes to predict the distribution and persistence of POPs. defra.gov.uk However, significant gaps exist in fully parameterizing these models for specific highly chlorinated congeners like PCB-206. There is a need for more precise experimental data on their physicochemical properties and their behavior in different environmental compartments. clu-in.org Future research should focus on developing more sophisticated, regionally segmented multimedia fate models that can account for the unique characteristics of highly chlorinated PCBs and provide better estimates of their environmental residence time and potential for long-range transport. defra.gov.uk

Elucidation of Novel Biotransformation Pathways and Metabolite Fates

While highly chlorinated PCBs are known for their resistance to breakdown, they are not entirely inert. nih.gov Biotransformation, though slow, does occur in various organisms. The primary metabolic pathway for PCBs in vertebrates is oxidation, catalyzed by the cytochrome P-450 monooxygenase system, which is primarily located in the liver. researchgate.net This process typically results in the formation of hydroxylated metabolites (OH-PCBs). researchgate.net

The rate and regioselectivity of this hydroxylation depend heavily on the chlorine substitution pattern of the PCB congener. nih.gov Highly chlorinated congeners, such as nonachlorobiphenyls, are generally metabolized much more slowly than less chlorinated ones. nih.gov Another significant pathway, particularly for highly chlorinated PCBs in anaerobic environments like sediments, is reductive dechlorination. microbe.comresearchgate.net In this process, anaerobic bacteria remove chlorine atoms from the biphenyl (B1667301) structure, typically from the meta and para positions, resulting in the formation of less chlorinated congeners. microbe.com These less chlorinated products may then be susceptible to aerobic degradation. microbe.com

The resulting metabolites, particularly OH-PCBs, are of significant concern as they are not merely intermediates but can be more toxic than the parent compounds. nih.gov These metabolites can persist and may have their own distinct bioaccumulation patterns and toxicological effects, including endocrine disruption. nih.govnih.gov

Table 2: Major Biotransformation Pathways for Highly Chlorinated PCBs

| Pathway | Description | Key Enzymes/Organisms | Primary Products | Environment/Organism |

| Oxidative Metabolism | Addition of a hydroxyl (-OH) group to the biphenyl ring. | Cytochrome P-450 monooxygenases (CYPs). researchgate.net | Hydroxylated PCBs (OH-PCBs). researchgate.net | Vertebrates (e.g., fish, mammals). nih.gov |